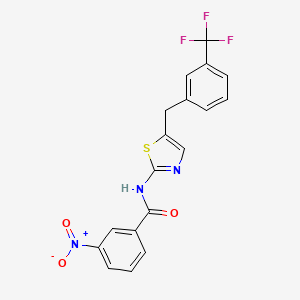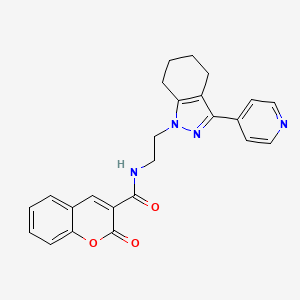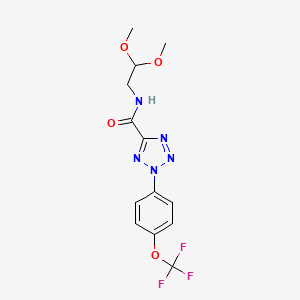
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is involved in various synthetic and characterization studies aimed at exploring its potential in medicinal chemistry and materials science. Synthesis and structural characterization form the basis for understanding its applications in various fields.
Synthetic Pathways and Derivatives : The synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, has been explored, providing a foundation for the creation of compounds with potential cytotoxic activity against certain cancer cell lines (Hassan, Hafez, & Osman, 2014). The structural characterization of these derivatives is crucial for their potential application in drug development.
Crystal Structure Analysis : Studies on related compounds, such as N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, provide insights into the geometric parameters and crystal packing, which are essential for understanding the chemical behavior and potential applications of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (Köysal et al., 2005).
Potential Applications in Medical Imaging
- Radiotracer Development : The feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, highlights its potential application as a radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). This application is crucial for the non-invasive study of neurological diseases and receptor distribution.
Material Science and Chemical Studies
- Hydrogen Bonding Patterns : Investigations into mono- and di-substituted N-arylpyrazinecarboxamides, including derivatives of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, reveal patterns of hydrogen bonding that can influence the development of new materials with specific properties (Wardell et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-11-14(19)4-3-5-15(11)21-18(24)17-16(25-2)10-23(22-17)13-8-6-12(20)7-9-13/h3-10H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZBWZCVPSVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)




![methyl 2-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2430602.png)




![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)

